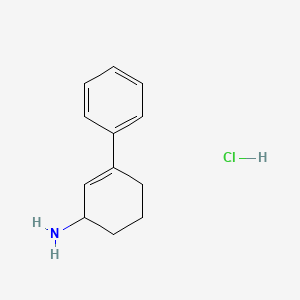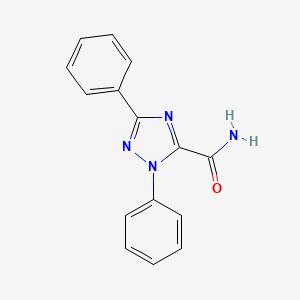
1,3-Diphenyl-1H-1,2,4-triazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diphenyl-1H-1,2,4-triazole-5-carboxamide is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of two phenyl groups attached to the triazole ring and a carboxamide group at the 5-position. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-1H-1,2,4-triazole-5-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of hydrazine derivatives with appropriate nitriles. The reaction typically proceeds under mild conditions and can be catalyzed by transition metals such as copper or nickel. The general reaction scheme is as follows:
Cyclization of Hydrazine Derivatives: Hydrazine derivatives react with nitriles to form the triazole ring.
Substitution Reactions: The phenyl groups can be introduced through substitution reactions using phenyl halides or phenylboronic acids.
Formation of Carboxamide Group: The carboxamide group can be introduced through amidation reactions using appropriate amines and carboxylic acids.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. The use of continuous flow reactors allows for better control of reaction conditions, higher yields, and improved safety. Catalysts such as copper-on-charcoal can be used to facilitate the cyclization reactions under continuous flow conditions .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diphenyl-1H-1,2,4-triazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like phenyl halides, phenylboronic acids, and various nucleophiles are employed.
Major Products Formed
Oxidation: Formation of triazole oxides.
Reduction: Formation of triazole amines.
Substitution: Formation of substituted triazoles with different functional groups.
Applications De Recherche Scientifique
1,3-Diphenyl-1H-1,2,4-triazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes
Mécanisme D'action
The mechanism of action of 1,3-Diphenyl-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, triazole derivatives are known to inhibit the biosynthesis of ergosterol in fungal cells by blocking the enzyme 14-α-demethylase . This disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and ultimately cell death.
Comparaison Avec Des Composés Similaires
1,3-Diphenyl-1H-1,2,4-triazole-5-carboxamide can be compared with other triazole derivatives:
Fluconazole: An antifungal agent with a similar triazole ring structure.
Voriconazole: Another antifungal agent with enhanced activity against a broader spectrum of fungi.
Rufinamide: An anticonvulsant drug with a triazole core structure.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two phenyl groups and a carboxamide group makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
113308-31-9 |
|---|---|
Formule moléculaire |
C15H12N4O |
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
2,5-diphenyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C15H12N4O/c16-13(20)15-17-14(11-7-3-1-4-8-11)18-19(15)12-9-5-2-6-10-12/h1-10H,(H2,16,20) |
Clé InChI |
WYSBJEDARHQTNQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN(C(=N2)C(=O)N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


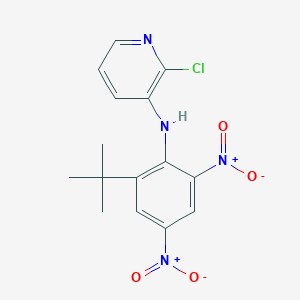
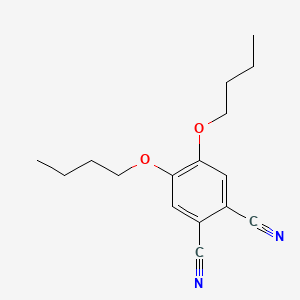

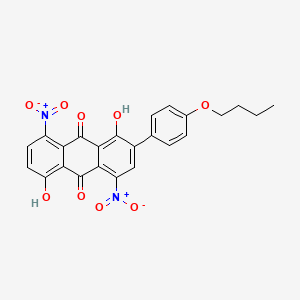
silane](/img/structure/B14313442.png)
![N,N-Bis[(trifluoromethyl)sulfanyl]methanamine](/img/structure/B14313443.png)
![Carbamic acid, [2-(1-hexynyl)phenyl]-, methyl ester](/img/structure/B14313458.png)
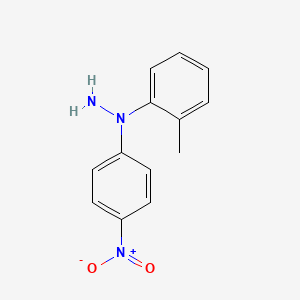

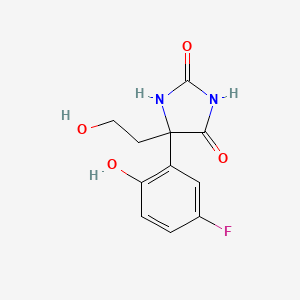
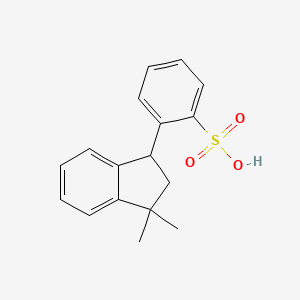
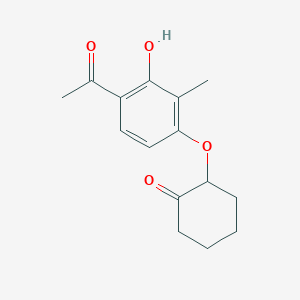
![6-Iododecahydro-1H-benzo[7]annulen-2-ol](/img/structure/B14313490.png)
